molecular formula C13H9FO4 B6398848 4-(3-Fluoro-5-hydroxyphenyl)-2-hydroxybenzoic acid CAS No. 1261972-24-0

4-(3-Fluoro-5-hydroxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B6398848
CAS No.: 1261972-24-0
M. Wt: 248.21 g/mol
InChI Key: UEOCOOKZQIQKTC-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-hydroxyphenyl)-2-hydroxybenzoic acid is an organic compound that features both fluorine and hydroxyl functional groups attached to a benzene ring

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOCOOKZQIQKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689384
Record name 3'-Fluoro-3,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-24-0
Record name 3'-Fluoro-3,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-5-hydroxybenzaldehyde and salicylic acid.

    Condensation Reaction: The aldehyde group of 3-fluoro-5-hydroxybenzaldehyde reacts with the hydroxyl group of salicylic acid under acidic conditions to form an intermediate.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield the final product, 4-(3-Fluoro-5-hydroxyphenyl)-2-hydroxybenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-hydroxyphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-5-hydroxyphenyl)benzoic acid
  • 4-(3-Fluoro-5-hydroxyphenyl)-2-nitrophenol
  • 4-(3-Fluoro-5-hydroxyphenyl)nicotinic acid

Uniqueness

4-(3-Fluoro-5-hydroxyphenyl)-2-hydroxybenzoic acid is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties

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